Pyrazolo[3,4-d]pyrimidine 13
Description
Properties
Molecular Formula |
C34H44N8O2 |
|---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
N-[4-[4-amino-1-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-3-methyl-3-phenylbutanamide |
InChI |
InChI=1S/C34H44N8O2/c1-34(2,24-8-6-5-7-9-24)21-29(43)38-27-15-10-23(20-28(27)44-4)31-30-32(35)36-22-37-33(30)42(39-31)26-13-11-25(12-14-26)41-18-16-40(3)17-19-41/h5-10,15,20,22,25-26H,11-14,16-19,21H2,1-4H3,(H,38,43)(H2,35,36,37) |
InChI Key |
CUIYKFICQYRIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C4CCC(CC4)N5CCN(CC5)C)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties, primarily due to their ability to inhibit eukaryotic protein kinases. These compounds demonstrate efficacy against various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of cell proliferation.
Case Studies and Findings
- Epidermal Growth Factor Receptor Inhibition : Recent studies have synthesized derivatives that act as epidermal growth factor receptor inhibitors (EGFRIs). For instance, compound 12b exhibited potent anti-proliferative activity against A549 and HCT-116 cancer cells with IC50 values of 8.21 µM and 19.56 µM, respectively. It also showed significant inhibitory activity against mutant EGFR (T790M) with an IC50 of 0.236 µM, highlighting its potential in treating resistant cancer forms .
- Dual Activity : The combination of anticancer and antibacterial activities is particularly beneficial for cancer patients who are immunocompromised due to treatment. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit the growth of bacteria such as Staphylococcus aureus while simultaneously targeting cancer cells .
Antimicrobial Properties
Emerging research indicates that pyrazolo[3,4-d]pyrimidines possess significant antimicrobial properties. These compounds are being investigated for their potential to combat bacterial infections, especially in patients undergoing cancer therapies.
Research Insights
- A library of pyrazolo[3,4-d]pyrimidines was evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that these compounds can serve as dual-action agents that inhibit both bacterial growth and tumor cell proliferation .
- The exploration of these compounds in combination with traditional antibiotics like ampicillin has shown promising results in enhancing antibacterial efficacy .
Inhibition of Kinases
Pyrazolo[3,4-d]pyrimidine derivatives are recognized as potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and vascular endothelial growth factor receptor (VEGFR).
Significant Findings
- Bruton's Tyrosine Kinase Inhibition : A study focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidines revealed that certain derivatives exhibited irreversible inhibition of BTK. This is particularly relevant for treating B-cell malignancies . For example, compound 5e demonstrated moderate tumor growth inhibition in murine models .
- Multitarget Inhibition : Novel phenylpyrazolo[3,4-d]pyrimidine-based multitarget inhibitors have been developed with demonstrated efficacy against multiple targets involved in cancer progression . These compounds showed IC50 values ranging from 0.3 to 24 µM against various kinases.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
- PP2 (4-Amino-5-(4-Chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): A Src kinase inhibitor, PP2 reduces proliferation and invasion in prostate cancer cells (PC-3) by downregulating Src and upregulating E-cadherin. Unlike compound 13, PP2 lacks the thio group and targets Src rather than CDK2 .
- Compound 25 (Pharmacophore-linked pyrazolo[3,4-d]pyrimidine) : Exhibits EGFR-TK inhibition (IC50 = 2.89 µM) against MCF-7 breast cancer cells. Structural differences include a hydrazone-linked indoline-2-one fragment, enabling dual interactions with EGFR’s Met793 .
- 5-Substituted-1-phenylpyrazolo[3,4-d]pyrimidin-4-ones: These derivatives inhibit MCF7 proliferation (IC50: 0.013–0.018 µM) via CDK1/CDK2 and EGFR pathways. Their 4-oxo group contrasts with compound 13’s 4-amino substitution, altering hydrogen-bonding patterns .
Purine-Based Inhibitors
- Roscovitine: A purine analog and CDK2 inhibitor (IC50 = 0.7 µM), roscovitine shares a binding mode with compound 13 but lacks the pyrazolo ring’s bioisosteric advantages. Its N-butanol group is replaced in compound 13 with a glycosyl moiety, improving hydrophobic interactions .
- Dinaciclib : A pyrazolo[1,5-a]pyrimidine, Dinaciclib targets CDK2/cyclin A with higher potency (IC50 < 0.01 µM) but suffers from off-target effects. Compound 13’s thio group may enhance selectivity .
Quinazoline Derivatives
- Erlotinib and Lapatinib: EGFR inhibitors approved for non-small cell lung and breast cancers.
Fused Pyrimidine Systems
- Pyrido[2,3-d]pyrimidines : These compounds inhibit multiple kinases (e.g., VEGFR2, FGFR1) but exhibit lower CDK2 specificity compared to compound 13. Structural rigidity in pyrido systems limits substituent flexibility .
Data Table: Key Comparisons
Mechanistic and Pharmacokinetic Insights
- Binding Interactions : Compound 13’s thio group forms an additional hydrogen bond with CDK2’s Leu83, a feature absent in roscovitine and PP2 .
- Solubility and ADME : While compound 13’s glycosyl substituents may improve solubility, pyrazolo[3,4-d]pyrimidines generally exhibit moderate microsomal stability. In contrast, optimized derivatives in the same scaffold (e.g., from ) show enhanced permeability (PAMPA > 200 nm/s) .
Preparation Methods
Initial Cyclization and Chlorination
Compound 2 undergoes partial hydrolysis using alcoholic NaOH to yield carboxamide derivative 3 , which is subsequently fused with urea at 180–200°C to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination of 4 with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ). This intermediate reacts with aniline at room temperature to afford 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ).
Thiosemicarbazide Conjugation
The critical step for generating this compound involves treating 6 with thiosemicarbazide in ethanol under reflux with catalytic acetic acid. This 8-hour reaction yields the target compound as a crystalline solid after recrystallization from ethanol (72–78% yield). The thiosemicarbazide moiety introduces a sulfur atom into the structure, enhancing potential biological activity.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 6 | Thiosemicarbazide | Ethanol | Reflux | 8 | 72–78 |
Characterization data for this compound includes -NMR resonances at δ 8.60 (s, 1H, H-3), 7.13–7.52 (m, 8H Ar), and 6.07–6.13 (m, 1H, CHCl), confirming the integration of the thiosemicarbazide group. Elemental analysis aligns with the theoretical values for (C: 57.64%, H: 4.62%, N: 15.28%, S: 7.00%).
Alternative Synthetic Pathways and Mechanistic Insights
Iodine-Catalyzed Cyclization
A novel iodine-catalyzed protocol enables the synthesis of pyrazolo[3,4-d]pyrimidines via the reaction of 5-aminopyrazole with bisimine derivatives. The mechanism involves iodine-mediated activation of imine bonds, nucleophilic attacks, and tautomerization to form the pyrimidine ring. While this method achieves 85% yields for model compounds, its applicability to this compound remains untested.
Comparative Analysis of Methodologies
The multi-step synthesis from Source remains the most reliable route for this compound, offering moderate yields and well-characterized intermediates. In contrast, one-flask methods prioritize efficiency but lack specificity for introducing the thiosemicarbazide group. Iodine catalysis, though innovative, requires further optimization for this target.
Challenges and Optimization Strategies
Q & A
Q. What are the optimized synthetic routes for Pyrazolo[3,4-d]pyrimidine 13, and how can reaction conditions influence yield?
this compound can be synthesized via halogenation using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at 80°C, achieving a 93% yield . Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (80°C balances reaction rate and side-product suppression), and stoichiometric ratios of reagents. For scale-up, recrystallization from methanol improves purity .
Q. How can researchers characterize the structural integrity of Pyrazolo[3,4-d]pyrimidine derivatives?
Structural confirmation relies on multinuclear NMR (¹H, ¹³C) to resolve substituent positions and coupling constants. For example, ¹H NMR of this compound shows distinct peaks for ribofuranosyl protons (δ 4.32–6.14 ppm) and aromatic signals (δ 8.15–8.19 ppm) . HRMS (ESI) provides accurate mass validation (e.g., [M+H]+ calculated: 252.1079; observed: 252.1075) . X-ray crystallography is recommended for absolute configuration determination, as seen in crystal structure studies of related analogs .
Q. What methodologies enhance the water solubility of Pyrazolo[3,4-d]pyrimidine derivatives for in vitro assays?
Miniaturized polymer-drug formulations, such as poly(ethylene glycol)-based carriers, improve solubility without altering bioactivity. For instance, cyclodextrin complexes (e.g., 2-hydroxypropyl-β-cyclodextrin) increase aqueous solubility by >50-fold, enabling reliable cellular assays .
Advanced Research Questions
Q. How do structural modifications at the C3 and N1 positions affect the kinase inhibitory activity of this compound?
Substitutions at C3 (e.g., bromo, alkylthio) enhance selectivity for ATP-binding pockets in kinases like PKD. For example, 3-bromo derivatives show 10-fold higher potency than unsubstituted analogs. N1 ribofuranosyl modifications (e.g., 2’,3’-di-O-benzoyl groups) stabilize glycosidic bonds, critical for nucleoside analog activity . Contradictory SAR data suggest an alternate binding mode where the scaffold flips 180°, necessitating molecular dynamics simulations to validate interactions .
Q. What strategies address metabolic instability of this compound in hepatic systems?
CYP3A4 is the primary metabolizing enzyme (Km = 21.8–48.7 μM in human liver microsomes). Prodrug approaches, such as esterification of hydroxyl groups (e.g., acetyl or benzoyl protection), reduce first-pass metabolism. For example, 2’,5’-tri-O-benzoyl prodrugs exhibit prolonged plasma half-life (t₁/₂ > 6 hrs) in preclinical models .
Q. How can researchers resolve contradictions in cytotoxicity data for Pyrazolo[3,4-d]pyrimidine derivatives across cell lines?
Discrepancies often arise from differential expression of target proteins (e.g., Src/Abl kinases) or efflux pumps (e.g., P-glycoprotein). Combinatorial assays with kinase profiling (e.g., Eurofins KinaseProfiler) and ABC transporter inhibitors (e.g., verapamil) clarify mechanisms. For instance, 3-(prop-1-en-2-yl) analogs show IC₅₀ = 1.2 μM in MCF-7 cells but >10 μM in HEK293 due to efflux .
Q. What computational tools are recommended for predicting the binding modes of Pyrazolo[3,4-d]pyrimidine-based inhibitors?
Molecular docking (AutoDock Vina) paired with free-energy perturbation (FEP) calculations can model flipped binding orientations observed in PKD inhibitors. Validation via hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms solvent accessibility changes in kinase domains .
Methodological Resources
- Synthesis Optimization : Refer to halogenation protocols , microwave-assisted methods , and prodrug design .
- Toxicity Screening : Utilize RTECS data for acute toxicity thresholds (e.g., LDLo = 300 mg/kg in mice) .
- Data Repositories : Access raw NMR/HRMS datasets from the University of Nottingham Repository .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
